molecular formula C19H27NO6 B2376985 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide CAS No. 900006-36-2

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2376985
CAS No.: 900006-36-2
M. Wt: 365.426
InChI Key: SVQUFLULCNATOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl group linked to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety. The spirocyclic dioxane ring introduces conformational rigidity, which may enhance metabolic stability and binding specificity compared to linear analogs .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-22-15-9-13(10-16(23-2)17(15)24-3)18(21)20-11-14-12-25-19(26-14)7-5-4-6-8-19/h9-10,14H,4-8,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUFLULCNATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target molecule comprises two distinct domains:

  • Spirocyclic ketal system (1,4-dioxaspiro[4.5]decane) : A bicyclic structure formed via ketalization of cyclohexanone with ethylene glycol.
  • Trimethoxybenzamide group : Introduced via amide bond formation between 3,4,5-trimethoxybenzoic acid and a spirocyclic amine intermediate.

The primary synthetic challenges include:

  • Selective functionalization of the spirocyclic core at the 2-position to introduce an aminomethyl group.
  • Efficient amide coupling under conditions compatible with the acid-sensitive ketal moiety.

Synthesis of the Spirocyclic Ketal Core

Formation of 1,4-Dioxaspiro[4.5]decane

The spirocyclic ketal is synthesized via acid-catalyzed ketalization of cyclohexanone with ethylene glycol:

$$
\text{Cyclohexanone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane} + \text{H}_2\text{O}
$$

Typical Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv.)
  • Solvent : Toluene (azeotropic removal of water)
  • Yield : 85–90%

Functionalization at the 2-Position

Introducing an aminomethyl group at the 2-position of the spirocyclic ketal requires strategic functional group interconversion. Two plausible routes are proposed:

Route A: Hydroxymethylation Followed by Amination
  • Hydroxymethylation :

    • Reagent : Paraformaldehyde, BF₃·OEt₂
    • Mechanism : Electrophilic substitution at the α-position to the ketal oxygen.
    • Product : 2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane.
  • Conversion to Amine :

    • Mitsunobu Reaction :
      $$
      \text{2-Hydroxymethyl derivative} + \text{Phthalimide} \xrightarrow{\text{DEAD, PPh}_3} \text{2-Phthalimidomethyl derivative}
      $$
    • Deprotection : Hydrazine hydrate to yield 2-aminomethyl-1,4-dioxaspiro[4.5]decane.

Yield : 60–70% over two steps.

Route B: Direct Amination via Reductive Amination
  • Substrate : 1,4-Dioxaspiro[4.5]decan-2-one (synthesized via oxidation of the spirocyclic ketal).
  • Reductive Amination :
    $$
    \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{2-Aminomethyl derivative}
    $$
    Yield : 50–60%.

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The benzamide precursor is prepared via chlorination of 3,4,5-trimethoxybenzoic acid:

$$
\text{3,4,5-Trimethoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3,4,5-Trimethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Conditions :

  • Reagent : Thionyl chloride (excess)
  • Solvent : Toluene
  • Yield : 95%

Amide Coupling

The final step involves coupling the spirocyclic amine with 3,4,5-trimethoxybenzoyl chloride:

$$
\text{2-Aminomethyl-1,4-dioxaspiro[4.5]decane} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Conditions :

  • Base : Triethylamine (2.0 equiv.)
  • Solvent : Dichloromethane (0°C to room temperature)
  • Yield : 75–85%

Comparative Analysis of Synthetic Routes

Step Route A Route B
Functionalization Mitsunobu + Deprotection Reductive Amination
Yield 60–70% 50–60%
Cost High (Phthalimide reagents) Moderate
Scalability Limited by Mitsunobu reagents More scalable

Route B offers superior scalability despite marginally lower yields, making it preferable for industrial applications.

Critical Reaction Parameters

Ketal Stability During Amide Coupling

The spirocyclic ketal’s acid sensitivity mandates neutral or mildly basic conditions during amide formation. Exposure to protic acids or elevated temperatures risks ketal hydrolysis, necessitating rigorous pH control.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,4,5-trimethoxybenzamide core but differ in substituents, influencing their physicochemical and biological profiles:

N-(3-(2-Isonicotinoylhydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2c)

  • Structure: Incorporates a hydrazinyl-linked isonicotinoyl group instead of the dioxaspiro moiety.
  • Key Data :
    • Molecular formula: C₂₈H₃₀N₄O₉ (566.56 g/mol) .
    • Elemental analysis: C (59.36%), H (5.34%), N (9.89%) .

N-(2-Hydroxybenzoyl)-3,4,5-Trimethoxybenzamide (1y)

  • Structure : Replaces the dioxaspiro group with a 2-hydroxybenzoyl unit.
  • Key Data: Molecular formula: C₁₇H₁₈NO₆ (332.11 g/mol) . NMR shifts: 1H (δ 11.63, NH), 13C (δ 164.2, C=O) .
  • Properties: The hydroxyl group introduces strong hydrogen-bond donor capacity, likely improving aqueous solubility but reducing lipophilicity (logP) compared to the spiro analog .

Acrylamide Derivatives (4a–4d)

  • Examples: 4a: N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide. 4d: N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide.
  • Key Data :
    • Melting points: 214–251°C (varies with substituents) .
    • IR: NH (~3278 cm⁻¹), C=O (~1667 cm⁻¹), C=C (~1598 cm⁻¹) .
  • Properties: The enone system (C=O and C=C) enables π-π stacking interactions, while furan and tolylamino groups modulate electronic properties. Lower melting points (e.g., 214–216°C for 4d) suggest reduced crystallinity compared to the spiro compound .

Spirocyclic Analogs (Ethyl (2R,3R,8R)-8-...)

  • Structure : Shares the 1,4-dioxaspiro[4.5]decane system but with additional sulfonamide or carboxylate groups.
  • Key Data : Synthesized via multi-step protocols involving NaBH₄ reduction and functionalization .
  • Properties : The spiro framework enhances rigidity and metabolic stability. For example, ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-... shows improved bioavailability in preclinical models .

Comparative Analysis Table

Compound Substituent/Modification Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
Target Compound 1,4-Dioxaspiro[4.5]decan-2-ylmethyl Not reported Not reported Spirocyclic dioxane, Trimethoxy High rigidity, metabolic stability
Compound 2c Hydrazinyl-isonicotinoyl 566.56 Not reported Hydrazine, Pyridine Enhanced H-bonding, metabolic liability
Compound 1y 2-Hydroxybenzoyl 332.11 Not reported Hydroxyl, Benzamide High solubility, lower logP
Acrylamide 4a Furan, o-Tolylamino Not reported 222–224 Enone, Furan Moderate crystallinity, π-π interactions
Spiro Analog Sulfonamide/carboxylate ~600 (estimated) Not reported Sulfonamide, Spiro Bioavailability, target specificity

Research Findings and Implications

  • Hydrazine Derivatives : While hydrazine-containing compounds (e.g., 2c) exhibit strong hydrogen-bonding capacity, their susceptibility to oxidation may limit in vivo utility .
  • Acrylamide Series: The enone system in 4a–4d enables diverse electronic interactions, but variable melting points suggest tunable crystallinity for formulation .
  • Synthetic Complexity : The multi-step synthesis of spiro compounds (e.g., via NaBH₄ reduction ) may pose scalability challenges compared to simpler benzamide derivatives.

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework combined with a trimethoxybenzamide moiety. Its molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4}, with a molecular weight of approximately 302.36 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Many derivatives of dioxaspiro compounds have shown promising results in inhibiting tumor growth.
  • Neuropharmacological Effects : Some studies suggest that these compounds may act as agonists for serotonin receptors, particularly the 5-HT1A receptor.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the spirocyclic core followed by functionalization to introduce the trimethoxybenzamide group.

1. Antitumor Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT-116 (Colon)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Cell cycle arrest

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.

2. Neuropharmacological Effects

Research on related compounds has demonstrated their ability to activate serotonin receptors:

  • 5-HT1A Receptor Agonism : The compound has been shown to bind to the 5-HT1A receptor with moderate affinity (pD2 = 8.61), indicating potential use in treating anxiety and depression-related disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : By acting on serotonin receptors, it may influence neurotransmitter systems involved in mood regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-trimethoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Amide Coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with a spirocyclic amine intermediate (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethylamine) under anhydrous conditions in dichloromethane (DCM) with a base like triethylamine .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product with >95% purity .

Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

  • Key Tools : NMR (to confirm amide bond formation), HRMS for molecular weight validation, and HPLC for purity checks .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), spirocyclic protons (δ ~1.5–2.5 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .
  • HRMS : Validate molecular formula (e.g., C₂₂H₃₁NO₇ requires [M+H]⁺ = 422.2127) .
  • Purity Analysis :
  • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12–15 min) .
  • Crystallography : Single-crystal X-ray diffraction to confirm spirocyclic conformation and bond angles .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in SAR studies?

  • Methodological Answer :

  • Substituent Effects :
Substituent PositionModificationObserved Bioactivity ChangeSource
Methoxy (3,4,5-)Removal↓ Antiproliferative activity
Spirocyclic ring size4.5 → 4.4Alters solubility and target binding
Amide linkerMethylation↑ Metabolic stability
  • Approach : Synthesize analogs, test in enzyme inhibition assays (e.g., HDAC or kinase panels), and correlate activity with logP and polar surface area .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Confirm activity using both cell-based (e.g., MTT assay) and target-specific (e.g., fluorescence polarization) assays to rule out false positives .
  • Batch Variability : Check purity (HPLC) and stereochemistry (chiral HPLC) of test samples, as impurities >2% can skew results .
  • Contextual Factors : Compare cell lines (e.g., HeLa vs. MCF-7) and dosing schedules (acute vs. chronic) .

Q. What computational strategies predict target binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69). Key residues: Asp101 (hydrogen bonding with methoxy groups) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of spirocyclic conformation in binding pockets .
  • Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Q. How does the compound behave under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies :
  • Thermal Stability : TGA shows decomposition >200°C; store at −20°C in inert atmosphere .
  • pH Stability : HPLC monitoring reveals hydrolysis of the amide bond at pH <2 or >10 .
  • Solubility : Use shake-flask method (logP = 2.8 in octanol/water); DMSO stock for in vitro assays .

Q. What challenges arise in scaling up purification for in vivo studies?

  • Methodological Answer :

  • Impurity Removal : Preparative HPLC (C18, 20 mL/min flow rate) resolves diastereomers from spirocyclic byproducts .
  • Crystallization : Optimize solvent (ethanol/water) to obtain micronized crystals for improved bioavailability .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays : IC₅₀ determination against HDACs (e.g., 1.2 µM for HDAC6) using fluorogenic substrates .
  • Proteomics : SILAC labeling identifies downstream targets (e.g., tubulin acetylation) .
  • Kinetic Studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots .

Q. Why is the spirocyclic system critical for its pharmacological profile?

  • Methodological Answer :

  • Conformational Restriction : The 1,4-dioxaspiro[4.5]decane moiety enforces a boat-like conformation, enhancing fit into hydrophobic enzyme pockets .
  • Metabolic Resistance : Spirocyclic structure reduces CYP3A4-mediated oxidation compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.